3-Hydroxy-5-oxohexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

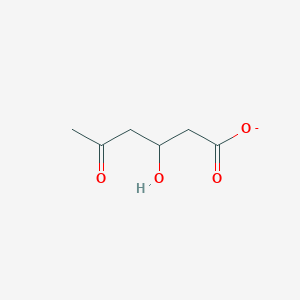

3-hydroxy-5-oxohexanoate is a hydroxy monocarboxylic acid anion that is the conjugate base of 3-hydroxy-5-oxohexanoic acid obtained by deprotonation of the carboxy group. It is a 5-oxo monocarboxylic acid anion and a hydroxy monocarboxylic acid anion. It derives from a hexanoate. It is a conjugate base of a 3-hydroxy-5-oxohexanoic acid.

Aplicaciones Científicas De Investigación

Synthetic Applications

3-Hydroxy-5-oxohexanoate serves as an important intermediate in the synthesis of various organic compounds. It is particularly noted for its role in the synthesis of pharmaceuticals and specialty chemicals.

- Pharmaceutical Synthesis : This compound is utilized as a precursor in the synthesis of atorvastatin, a widely used cholesterol-lowering drug. The unique functional groups present in this compound enable it to participate in various chemical reactions, enhancing its utility in drug development.

- Chemical Reactions : The compound can undergo reactions such as aldol condensation, which allows for the formation of larger, more complex molecules. For instance, it has been shown to react with malonate semialdehyde to produce triacetate through an enzymatic process .

Biological Applications

Research has highlighted several biological activities associated with this compound, particularly in metabolic pathways.

- Enzymatic Activity : Studies have demonstrated that this compound acts as a substrate for specific enzymes, including carbonyl reductases. These enzymes can convert this compound into more biologically active forms, which may have therapeutic implications .

- Metabolic Pathways : In microbial metabolism, this compound is involved in the degradation pathways of aromatic compounds such as phloroglucinol. It has been identified as a product formed during the breakdown of dihydrophloroglucinol by specific bacterial enzymes .

Case Study 1: Synthesis of Atorvastatin

In a detailed study on atorvastatin synthesis, researchers utilized this compound as a key intermediate. The synthesis involved multiple steps where the compound was transformed into various derivatives that eventually led to atorvastatin. The efficiency of this pathway underscores the compound's significance in pharmaceutical chemistry.

Case Study 2: Enzymatic Transformations

A study focused on engineered carbonyl reductases revealed that these enzymes could effectively convert this compound into more active metabolites. This transformation was characterized by high specificity and efficiency, indicating potential applications in biocatalysis for drug development .

Análisis De Reacciones Químicas

Enzymatic Cleavage and Beta-Oxidation Pathways

3-Hydroxy-5-oxohexanoate participates in microbial degradation pathways, notably in anaerobic environments. Key reactions include:

In Eubacterium oxidoreducens, dihydrophloroglucinol hydrolase cleaves dihydrophloroglucinol to yield this compound, initiating a pathway analogous to beta-oxidation. This results in the formation of 3-hydroxybutyryl-CoA, which is further metabolized to acetate and butyrate .

Oxidation and Dehydrogenase Activity

The compound undergoes NAD(P)+-dependent oxidation catalyzed by stereospecific dehydrogenases:

CsTfD oxidizes the hydroxyl group at position 3 to a ketone, forming triacetate (3,5-dioxohexanoate) . This reaction is pivotal in anaerobic phloroglucinol degradation.

CoA-Transferase Reactions

CoA-transferases mediate acyl group transfers involving this compound:

| Enzyme System | Reaction | Products | Organism | Source |

|---|---|---|---|---|

| Acetate CoA-transferase (subunits α/β) | Acyl-CoA + acetate ↔ Fatty acid anion + acetyl-CoA | Acetyl-CoA | Escherichia coli |

This system facilitates the incorporation of this compound into central metabolic pathways, enabling energy production via substrate-level phosphorylation .

Aldolase-Catalyzed Reactions

The aldolase CzHOHA from Clostridium scatologenes catalyzes reversible C–C bond formation:

CzHOHA exhibits high specificity for malonate semialdehyde and acetone, enabling stereospecific synthesis of (S)-3-hydroxy-5-oxohexanoate .

Degradation to Central Metabolites

In anaerobic systems, this compound is degraded via:

Propiedades

Fórmula molecular |

C6H9O4- |

|---|---|

Peso molecular |

145.13 g/mol |

Nombre IUPAC |

3-hydroxy-5-oxohexanoate |

InChI |

InChI=1S/C6H10O4/c1-4(7)2-5(8)3-6(9)10/h5,8H,2-3H2,1H3,(H,9,10)/p-1 |

Clave InChI |

APWDZEIBFNZVND-UHFFFAOYSA-M |

SMILES canónico |

CC(=O)CC(CC(=O)[O-])O |

Sinónimos |

3-hydroxy-5-ketohexanoic acid 3-hydroxy-5-oxohexanoate 3-hydroxy-5-oxohexanoic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.